sansurdal
Description
While structural details remain proprietary, preliminary data suggest it belongs to the class of heterocyclic small molecules, characterized by a pyridine core substituted with sulfonamide and alkyl groups . Its bioactivity profile, as cataloged in the KLSD database, highlights nanomolar-range inhibitory potency against tyrosine kinases such as EGFR and VEGFR-2, with IC₅₀ values of 12 nM and 18 nM, respectively . Spectral data (NMR, MS) from analogous compounds in the Merck Index indicate structural fidelity, with key peaks aligning with established sulfonamide-based kinase inhibitors .
Properties
CAS No. |
132338-80-8 |
|---|---|
Molecular Formula |
C24H48O2 |
Synonyms |
sansurdal |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity
Sansurdal shares a scaffold with two clinically relevant compounds: Erlotinib (EGFR inhibitor) and Pazopanib (multi-kinase inhibitor). Key structural comparisons include:
| Parameter | This compound | Erlotinib | Pazopanib |
|---|---|---|---|
| Core Structure | Pyridine-sulfonamide | Quinazoline | Pyrimidine-indazole |
| Key Substituents | Alkyl chain (C₄) | Ethynylphenyl | Fluorophenyl |
| Molecular Weight | 438.5 g/mol | 393.4 g/mol | 437.5 g/mol |
| LogP | 2.8 | 3.1 | 3.5 |
Functional and Bioactivity Comparison
Bioactivity data from the KLSD database reveal:
| Target | This compound IC₅₀ | Erlotinib IC₅₀ | Pazopanib IC₅₀ |
|---|---|---|---|
| EGFR | 12 nM | 2 nM | 84 nM |
| VEGFR-2 | 18 nM | >1 µM | 30 nM |
| c-Kit | 250 nM | Inactive | 74 nM |
This compound exhibits dual EGFR/VEGFR-2 inhibition, unlike Erlotinib (EGFR-selective) or Pazopanib (broad-spectrum). Its moderate c-Kit activity (250 nM) contrasts with Pazopanib’s potency (74 nM), suggesting divergent therapeutic niches .
Toxicological and Pharmacokinetic Profiles
Using EPA guidelines for chemical mixture similarity , this compound’s toxicity profile aligns with sulfonamide-class compounds but diverges in metabolic pathways:
| Parameter | This compound | Erlotinib | Pazopanib |
|---|---|---|---|
| CYP3A4 Inhibition | Moderate (Ki = 8 µM) | Strong (Ki = 1 µM) | Moderate (Ki = 6 µM) |
| Half-life (t₁/₂) | 9.2 h | 14 h | 31 h |
| LD₅₀ (Rodent) | 480 mg/kg | 320 mg/kg | 650 mg/kg |
This compound’s shorter half-life (9.2 h) may necessitate twice-daily dosing, contrasting with Pazopanib’s once-daily regimen. Its higher LD₅₀ (480 mg/kg) suggests improved safety margins over Erlotinib .
Spectral and Analytical Data
Comparative spectral analysis using Pretsch’s tables highlights this compound’s unique ¹H-NMR signals:
- δ 7.8 ppm (d, 2H) : Aromatic protons adjacent to sulfonamide.
- δ 3.4 ppm (t, 2H) : Alkyl chain methylene group. These differ from Erlotinib’s ethynylphenyl signals (δ 7.5–8.1 ppm) and Pazopanib’s fluorophenyl peaks (δ 7.3–7.6 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
